molecular formula C17H13ClN2O2S B104571 5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine CAS No. 202409-31-2

5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine

Cat. No.: B104571
CAS No.: 202409-31-2
M. Wt: 344.8 g/mol
InChI Key: CUVUXNULRBGYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L787257 is a member of bipyridines.

Mechanism of Action

Target of Action

The primary target of 5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever.

Mode of Action

As a selective inhibitor of COX-2, this compound works by binding to the active site of the COX-2 enzyme, thereby preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain.

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability

Result of Action

The primary result of the action of this compound is a reduction in inflammation and pain. This is achieved through the inhibition of COX-2 and the subsequent decrease in the production of prostaglandins .

Properties

IUPAC Name

5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-23(21,22)15-6-4-12(5-7-15)16-9-14(18)11-20-17(16)13-3-2-8-19-10-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVUXNULRBGYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332079
Record name 5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202409-31-2
Record name 5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine
Reactant of Route 3
Reactant of Route 3
5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine
Reactant of Route 6
Reactant of Route 6
5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.